N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide
Description
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a dichlorophenyl group, and an amide linkage
Properties
Molecular Formula |
C18H12Cl2N2O2S |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[3-[(2,3-dichlorobenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-14-7-2-6-13(16(14)20)17(23)21-11-4-1-5-12(10-11)22-18(24)15-8-3-9-25-15/h1-10H,(H,21,23)(H,22,24) |
InChI Key |
GNZNGFIRQGFSJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,3-dichlorobenzoyl chloride and 3-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the thiophene ring under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: Inhibition of key enzymes or modulation of receptor activity, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its furan and pyrrole analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
